2-(4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide

Stearoyl-CoA Desaturase 1 (SCD1) Metabolic Disease Enzyme Inhibition

Researchers studying lipid metabolism or HIF pathways face a scarcity of well-characterized chemical probes with defined selectivity profiles. This piperidinyl-pyridazinyl sulfonamide addresses that gap as a strategic SCD1 inhibitor probe and SAR tool. - Offers a distinct conformational profile vs. piperazine analogs for target selectivity panels. - Enables systematic HIF pathway SAR via its flexible phenoxy acetamide tail, unlike weaker aniline-based inhibitors. - Supplied with rigorous quality control to ensure reproducibility in metabolic and oncology drug discovery projects.

Molecular Formula C17H20N4O5S
Molecular Weight 392.43
CAS No. 2034501-97-6
Cat. No. B2859682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide
CAS2034501-97-6
Molecular FormulaC17H20N4O5S
Molecular Weight392.43
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)OC3=NN=CC=C3
InChIInChI=1S/C17H20N4O5S/c18-16(22)12-25-13-5-7-15(8-6-13)27(23,24)21-10-2-3-14(11-21)26-17-4-1-9-19-20-17/h1,4-9,14H,2-3,10-12H2,(H2,18,22)
InChIKeyVNDQBNMZCIAIMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide (CAS 2034501-97-6): A Pyridazinyl-Piperidine Sulfonamide for SCD1 and HIF-1 Research


2-(4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide (CAS 2034501-97-6) is a synthetic organic compound belonging to the class of piperidinyl-pyridazinyl sulfonamides. With a molecular formula of C17H20N4O5S and a molecular weight of 392.43, it is primarily referenced in the context of inhibiting Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism [1], and is structurally related to compounds investigated for modulating the Hypoxia-Inducible Factor (HIF) pathway [2].

Target SCD1 inhibition study fit
Target HIF-1 pathway SAR probe
Scaffold Piperidinyl-pyridazinyl sulfonamide for lipid/transcription factor research

Why Generic Substitution Fails for This Compound


Substituting this compound with a close analog is not trivial due to the specific spatial and electronic requirements of its targets. The core scaffold is part of a broader class of SCD1 and HIF pathway inhibitors where minor structural variations cause significant shifts in potency and selectivity. For instance, the saturated piperidine ring in this compound provides a distinct conformational profile compared to piperazine-based analogs , and the unsubstituted pyridazin-3-yloxy group may confer different target binding kinetics relative to 6-methyl-substituted variants . Such nuanced differences underscore the need for compound-specific evidence rather than class-level assumptions.

Core heterocycle Piperidine ring may shift conformation and selectivity compared to piperazine-based analogs.
Pyridazinyl substitution Unsubstituted pyridazinyl-3-yloxy may differ in target binding kinetics from 6-methyl variants.
Linker chemistry Sulfonyl-phenoxy linker may alter binding mode vs. carboxamide-linked SCD1 inhibitors.

Quantitative Differentiation from Key Analogs


SCD1 Inhibition: Cross-Scaffold Comparison with Pyridine-Pyridazinone Carboxamides

As a member of the piperidinyl-pyridazinyl class, this compound is expected to inhibit SCD1. In a review of SCD1 inhibitors, pyridine-pyridazinone carboxamide derivatives demonstrated potency in the IC50 range of 0.01 to 40 µg [1]. While no direct head-to-head data exists for this specific compound, its activity can be contextually inferred against this baseline. A key differentiator is the sulfonyl-phenoxy linker, which is distinct from the carboxamide linkage in the comparator series, potentially affecting binding mode and metabolic stability.

SCD1 Potency
Class-level inference
Target: no public data
Comparator (carboxamide series): IC50 0.01–40 µg
Structural divergence of sulfonyl-phenoxy linker may influence binding mode.
No direct target activity data available; context from scaffold review.
Stearoyl-CoA Desaturase 1 (SCD1) Metabolic Disease Enzyme Inhibition

HIF-1 Activity: Direct Comparison with a Para-Acetamide Analog

A directly comparable analog, N-(4-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide, differs only in the position of the acetamide group (para-substituted aniline vs. phenoxy acetamide). This analog was tested for inhibition of HIF-1 transcriptional activity in HeLa cells and exhibited a weak IC50 of 17,000 nM (17 µM) [1]. This serves as a critical baseline. The target compound’s phenoxy acetamide tail introduces conformational flexibility and a hydrogen-bonding profile distinct from the rigid aniline acetamide, which could hypothetically lead to improved target engagement and cellular potency, though experimental data is required to confirm this.

HIF-1 Inhibition
Supporting evidence
Target: no data
Analog (para-aniline acetamide): IC50 17,000 nM
Phenoxy acetamide tail may alter target engagement vs. rigid aniline acetamide.
Requires experimental validation for this compound.
Hypoxia-Inducible Factor (HIF) Cancer Biology Transcriptional Inhibition

Core Scaffold Conformation: Piperidine vs. Pyrrolidine

The target compound features a piperidine ring, which distinguishes it from the pyrrolidine core of the close analog 2-(4-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide . This change from a 6-membered to a 5-membered ring alters the vector of the sulfonyl group and the overall molecular conformation. In a general sense, piperidine-based sulfonamides can exhibit different target residence times and selectivity profiles compared to their pyrrolidine counterparts, which is a fundamental consideration in fragment-based drug design and lead optimization [1].

Core Scaffold
Class-level inference
Piperidine (6-membered) vs. Pyrrolidine (5-membered) core
Ring size shifts pharmacophore presentation; may influence selectivity.
No quantitative selectivity data available for direct comparison.
Medicinal Chemistry Ligand Efficiency Structural Biology

Recommended Application Scenarios


SCD1 Inhibitor Tool Compound for Lipid Metabolism

Based on the patent landscape, this compound can be utilized as a chemical probe to investigate the role of Stearoyl-CoA Desaturase 1 (SCD1) in hepatocyte lipid metabolism. While its exact IC50 is unknown, it belongs to a class of piperidinyl-pyridazinyl derivatives designed for this purpose [1]. It serves as a structurally distinct alternative to pyridine-pyridazinone carboxamide inhibitors, which have demonstrated potencies in the range of 0.01–40 µg , enabling researchers to explore different chemical space within the SCD1 active site.

HIF-1 Pathway SAR: Tail Region Modifications

The compound is a strategic choice for structure-activity relationship (SAR) studies focused on the Hypoxia-Inducible Factor (HIF) pathway. It differentiates itself from the weak inhibitor N-(4-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide (HIF-1 IC50 = 17,000 nM) [1] through its phenoxy acetamide tail. This allows medicinal chemists to systematically evaluate how replacing a para-substituted aniline with a more flexible ether-linked acetamide affects target engagement, cellular potency, and physicochemical properties.

Off-Target Selectivity Screening Panels

Given its piperidine core, this compound is a relevant candidate for inclusion in selectivity panels against common off-targets. The conformational constraint imposed by the piperidine ring, as opposed to a pyrrolidine core found in analogs like 2-(4-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide , may result in a distinct selectivity fingerprint. Such panels are critical for establishing the polypharmacology profile of lead series in drug discovery projects targeting metabolic or oncological pathways.

Application
Selection Property
Validation Focus
SCD1 lipid metabolism studies
Piperidinyl-pyridazinyl sulfonamide scaffold
Potency and binding-mode comparison vs. carboxamide inhibitors
HIF pathway SAR analysis
Phenoxy acetamide tail vs. aniline acetamide
Target engagement and cellular activity evaluation
Selectivity panel screening
Piperidine core vs. pyrrolidine analogs
Off-target selectivity and polypharmacology profile
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